N-(2,4-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide
Overview
Description
N-(2,4-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide is a synthetic organic compound. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 2,4-dimethylphenylamine, 3-methylbutanoyl chloride, and 4-phenylthiophene-3-carboxylic acid. The reactions may involve:
Amidation: Reacting 2,4-dimethylphenylamine with 3-methylbutanoyl chloride to form an amide intermediate.
Coupling Reaction: Coupling the amide intermediate with 4-phenylthiophene-3-carboxylic acid under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to achieve optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May have biological activity and be studied for its effects on biological systems.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide involves its interaction with molecular targets and pathways. This may include binding to specific receptors or enzymes, modulating their activity, and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene structures.
Amides: Compounds with similar amide functional groups.
Uniqueness
N-(2,4-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-methylbutanoylamino)-4-phenylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-15(2)12-21(27)26-24-22(19(14-29-24)18-8-6-5-7-9-18)23(28)25-20-11-10-16(3)13-17(20)4/h5-11,13-15H,12H2,1-4H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVHDRFXALQZIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)CC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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